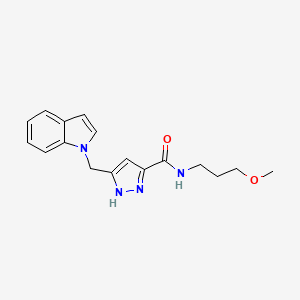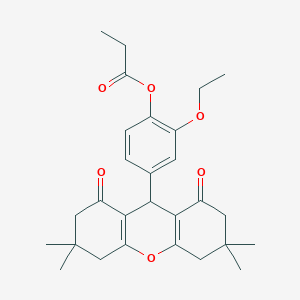
5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as IMP-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized by a team of researchers from the University of Bristol and has been studied extensively for its potential use in treating a variety of diseases, including cancer and inflammation. In
Mechanism of Action
The mechanism of action of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves the inhibition of LIM kinase activity. LIM kinase is a key regulator of actin dynamics, which is essential for cell migration and invasion. By inhibiting LIM kinase activity, 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide disrupts the actin cytoskeleton, which in turn inhibits cell migration and invasion. This mechanism of action has been shown to have potential therapeutic applications in cancer and inflammation.
Biochemical and Physiological Effects
5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide inhibits the activity of LIM kinase and disrupts the actin cytoskeleton, which in turn inhibits cell migration and invasion. In vivo studies have shown that 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has potential therapeutic applications in cancer and inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is its potential therapeutic applications in cancer and inflammation. However, there are also several limitations to using 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments. One limitation is the complex synthesis method, which requires specialized knowledge and equipment. Another limitation is the lack of understanding of the full biochemical and physiological effects of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. Further studies are needed to fully understand the advantages and limitations of using 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments.
Future Directions
There are several future directions for research on 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. Another area of research is the exploration of the potential therapeutic applications of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide and its potential side effects. Overall, there is significant potential for 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide to be used as a therapeutic agent in a variety of diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis method for 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 1H-indole with 3-methoxypropylamine to form an intermediate compound. This intermediate is then reacted with pyrazole-3-carboxylic acid to form the final product, 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. The synthesis of 5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
5-(1H-indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific enzyme known as LIM kinase, which is involved in a variety of cellular processes, including cell migration and invasion. Inhibition of LIM kinase activity has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammation.
properties
IUPAC Name |
5-(indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-10-4-8-18-17(22)15-11-14(19-20-15)12-21-9-7-13-5-2-3-6-16(13)21/h2-3,5-7,9,11H,4,8,10,12H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQWOERPCIPMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NNC(=C1)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(indol-1-ylmethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5978074.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5978104.png)
![2-chloro-5-[4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5978105.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5978112.png)


![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5978197.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)